S-(N-Methylcarbamoyl)glutathione
Description
Historical Context of SMCG Discovery and Initial Characterization
The discovery and initial characterization of S-(N-Methylcarbamoyl)glutathione are rooted in toxicological and pharmacological research. It was identified as a biliary metabolite in mice treated with the experimental antitumor agent and hepatotoxin, N-methylformamide. nih.gov In a separate line of investigation, SMCG was isolated from the bile of rats that had been administered methyl isocyanate, a highly toxic industrial chemical. nih.gov
Early characterization of this glutathione (B108866) conjugate was accomplished using advanced analytical techniques. Tandem mass spectrometry was employed to characterize the N-benzyloxycarbonyl dimethylester derivative of SMCG isolated from rat bile. nih.gov Further studies utilized cesium ion liquid secondary ion mass spectrometry to identify SMCG in the bile of mice. nih.gov These initial investigations were pivotal in establishing the chemical identity of SMCG and its formation as a product of in vivo metabolism.
A significant finding from these early studies was the inherent reactivity of SMCG. It was demonstrated in vitro that SMCG could readily donate its N-methylcarbamoyl group to the free sulfhydryl group of cysteine. This reaction was observed to be reversible, with the cysteine adduct also capable of reacting with free glutathione. nih.gov This carbamoylating potential of SMCG highlighted it not merely as a stable detoxification product but as a reactive intermediate with the capacity to modify other biological molecules. nih.gov
Significance of Glutathione Derivatives in Biological Systems
Glutathione (GSH) and its derivatives are central to a multitude of cellular processes, playing a critical role in maintaining cellular health and mitigating the effects of harmful substances. Glutathione itself is a tripeptide that serves as a major antioxidant, participating in the detoxification of both endogenous and xenobiotic compounds. mdpi.commdpi.com It directly quenches reactive oxygen species and is a cofactor for various detoxifying enzymes. mdpi.com
The formation of glutathione S-conjugates, such as SMCG, is a key step in the Phase II detoxification pathway. mdpi.com This process, often catalyzed by glutathione S-transferases, involves the attachment of glutathione to electrophilic compounds, rendering them more water-soluble and facilitating their excretion from the body. mdpi.com This conjugation is a primary mechanism for neutralizing a wide array of toxins, including environmental pollutants and drugs. mdpi.com
Beyond simple detoxification, glutathione and its derivatives are integral to cellular redox homeostasis and signaling. acs.org The balance between the reduced (GSH) and oxidized (GSSG) forms of glutathione is a key indicator of the cellular redox state and influences processes such as cell proliferation, apoptosis, and immune function. nih.govnutraceuticalbusinessreview.com The reversible S-glutathionylation of proteins, a process where glutathione is attached to cysteine residues on proteins, is an important post-translational modification that can regulate protein function and protect thiol groups from irreversible oxidation. acs.org
However, the formation of some glutathione conjugates can also lead to bioactivation, where the resulting metabolite is more reactive or toxic than the parent compound. scbt.com The reactivity of certain glutathione S-conjugates, like SMCG, underscores this dual role. While formed as part of a detoxification pathway, their ability to subsequently react with other cellular nucleophiles can lead to secondary toxic effects. nih.gov This highlights the complexity of glutathione-mediated metabolism and its significance in both protecting and potentially harming biological systems.
Current Research Gaps and Future Directions in SMCG Studies
While the initial discovery and characterization of SMCG laid a foundational understanding of its formation and reactivity, several areas remain ripe for further investigation. A significant portion of the existing research dates back several decades, and the application of modern analytical and molecular biology techniques could provide deeper insights into the biological implications of SMCG.
A primary research gap is the comprehensive in vivo profiling of SMCG's targets. While its ability to carbamoylate cysteine has been demonstrated in vitro, the extent to which this occurs in a cellular or whole-organism context, and the specific proteins and other biomolecules that are modified by SMCG, are not well understood. Identifying the "carbamoylome" of SMCG would be a crucial step in elucidating its mechanism of toxicity or its role in the pharmacology of its parent compounds.
Furthermore, the precise enzymatic players involved in the downstream processing and potential toxicity of SMCG are not fully defined. While glutathione S-transferases are implicated in its formation, the enzymes that may either detoxify or further activate SMCG and its subsequent adducts warrant more detailed investigation. Understanding the interplay between SMCG and other metabolic pathways is essential for a complete picture of its biological fate.
Future research should also focus on the development of more sensitive and specific biomarkers of exposure to compounds that lead to SMCG formation. This could have significant implications for monitoring occupational or environmental exposures to chemicals like methyl isocyanate. Advanced mass spectrometry-based proteomics and metabolomics approaches could be instrumental in this endeavor.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(methylcarbamoylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O7S/c1-14-12(23)24-5-7(10(20)15-4-9(18)19)16-8(17)3-2-6(13)11(21)22/h6-7H,2-5,13H2,1H3,(H,14,23)(H,15,20)(H,16,17)(H,18,19)(H,21,22)/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWIKVIWEBGFSY-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90191537 | |
| Record name | S-(N-Methylcarbamoyl)glutathione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90191537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38126-73-7 | |
| Record name | S-(N-Methylcarbamoyl)glutathione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038126737 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-(N-Methylcarbamoyl)glutathione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90191537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-(N-METHYLCARBAMOYL)GLUTATHIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FH7D8R2R6E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biosynthesis and Metabolic Pathways of Smcg
Precursor Compounds and Their Role in SMCG Formation
Several compounds have been identified as precursors to the formation of SMCG in biological systems. These precursors can generate reactive intermediates that readily conjugate with glutathione (B108866).
N-methylformamide (NMF) as a Precursor
N-methylformamide (NMF) is recognized as a precursor to SMCG. The metabolic activation of NMF is thought to produce a reactive intermediate, which is then capable of reacting with glutathione to form the S-(N-Methylcarbamoyl)glutathione conjugate. This metabolic route is a key pathway in the biotransformation of NMF.
Methyl Isocyanate (MIC) and its Conjugation with Glutathione (GSH)
Methyl isocyanate (MIC) is a highly reactive compound that readily conjugates with glutathione (GSH) to form this compound. nih.gov This conjugation is a major metabolic pathway for MIC. nih.gov The reaction involves the nucleophilic attack of the thiol group of GSH on the electrophilic carbonyl carbon of MIC. This process can be both spontaneous and enzymatically mediated. The formation of SMCG from MIC is considered a significant event in the biological fate of this toxic isocyanate. nih.gov
N-methylhydroxylamine as a Synthetic Precursor
There is currently no available scientific literature detailing the role of N-methylhydroxylamine as a synthetic precursor in the formation of this compound.
Enzymatic and Non-Enzymatic Pathways of SMCG Formation
The conjugation of methyl isocyanate with glutathione to form SMCG can proceed through two distinct pathways: a direct, spontaneous chemical reaction and a reaction catalyzed by specific enzymes.
Role of Glutathione S-transferases (GSTs) in Conjugation
Glutathione S-transferases (GSTs) are a family of enzymes that play a critical role in the detoxification of a wide range of xenobiotics by catalyzing their conjugation with glutathione. nih.govnih.govmdpi.com While the reaction between methyl isocyanate and glutathione can occur spontaneously, GSTs can enhance the rate of this conjugation. nih.govnih.gov The enzymatic catalysis by GSTs facilitates the formation of the thioether bond between the sulfur atom of glutathione and the methylcarbamoyl moiety derived from methyl isocyanate. mdpi.com This enzymatic pathway is a crucial component of the cellular defense mechanism against electrophilic compounds like MIC.
The table below summarizes the key findings from research on the formation of SMCG.
| Precursor Compound | Pathway | Key Findings |
| N-methylformamide (NMF) | Metabolic Activation & Conjugation | NMF is metabolized to a reactive intermediate that forms SMCG. |
| Methyl Isocyanate (MIC) | Direct Conjugation | MIC readily reacts with GSH to form SMCG, representing a major metabolic route. nih.gov |
| Methyl Isocyanate (MIC) | Enzymatic Conjugation | Glutathione S-transferases (GSTs) can catalyze the conjugation of MIC with GSH. nih.govnih.gov |
| Methyl Isocyanate (MIC) | Spontaneous Reaction | The reaction between MIC and GSH can occur rapidly and spontaneously under physiological conditions. |
Spontaneous Reactions in SMCG Formation
In addition to enzymatic catalysis, the formation of this compound can occur through a spontaneous, non-enzymatic reaction. Methyl isocyanate is a potent electrophile that can react directly and rapidly with the nucleophilic thiol group of glutathione under physiological conditions. This spontaneous conjugation is a significant pathway for the formation of SMCG, particularly when cellular concentrations of MIC are high. The rapid nature of this non-enzymatic reaction underscores the high reactivity of methyl isocyanate towards biological nucleophiles like glutathione.
Catabolism and Further Metabolites of SMCG
The metabolic fate of this compound (SMCG) involves a series of catabolic steps that transform it into various other compounds, including mercapturic acid derivatives, simple hydrolysis products, and other thiocarbamates through transcarbamoylation reactions.
Formation of N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC)
The formation of N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC), a mercapturic acid, is a key step in the detoxification and excretion pathway for compounds that generate SMCG. nih.gov This process follows the well-established mercapturate pathway. nih.gov
The pathway begins with the formation of SMCG itself, which has been identified as a biliary metabolite in mice following administration of the experimental antitumor agent N-methylformamide. nih.gov Once formed, SMCG is sequentially broken down. First, the γ-glutamyl moiety is removed, followed by the glycine (B1666218) residue. This enzymatic cleavage results in the formation of the corresponding cysteine conjugate, S-(N-methylcarbamoyl)cysteine. nih.govnih.gov
In the final step, the cysteine conjugate undergoes N-acetylation, a reaction catalyzed by cysteine S-conjugate N-acetyltransferase, to yield the final mercapturic acid metabolite, AMCC. nih.govnih.gov This metabolite is then typically excreted in the urine. nih.gov The conversion of SMCG to AMCC is part of a broader detoxification strategy where xenobiotics are conjugated with glutathione to form more water-soluble compounds that are easier to eliminate from the body. nih.gov
Table 1: Identified Metabolites in the SMCG to AMCC Pathway
| Precursor Compound | Intermediate Metabolite | Final Metabolite (Mercapturate) |
|---|---|---|
| N-methylformamide | This compound (SMCG) nih.gov | N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC) nih.gov |
Hydrolysis Products: Methylamine and Carbon Dioxide
The thiocarbamate structure of this compound and its subsequent metabolites, such as AMCC, makes them susceptible to hydrolysis. This breakdown process can yield the parent thiol compound (e.g., glutathione or N-acetylcysteine) and the metabolic end products, methylamine and carbon dioxide. nih.gov
Research on the metabolism of N-methylformamide suggests that the formation of methylamine is not a result of simple enzymatic hydrolysis of the parent compound but is linked to an oxidative process that leads to the formation of SMCG. nih.gov It is proposed that either SMCG or the further metabolite AMCC can be hydrolyzed, releasing the carbamoyl moiety which then breaks down into methylamine and carbon dioxide. nih.gov This indicates that the glutathione conjugation pathway is a crucial intermediate step leading to the eventual release of these simple molecules.
Degradation to Other Thiocarbamates
This compound is not a stable, inert metabolite; rather, it is a reactive species capable of transferring its N-methylcarbamoyl group to other nucleophilic molecules. nih.gov This process, known as transcarbamoylation, results in the degradation of SMCG and the formation of new thiocarbamate compounds.
The ability of SMCG to act as a carbamoylating agent has been demonstrated in vitro. When SMCG is incubated with the amino acid cysteine, it readily donates its N-methylcarbamoyl moiety to the free sulfhydryl (-SH) group of cysteine. nih.gov This reaction forms a new thiocarbamate, S-(N-methylcarbamoyl)cysteine. nih.gov This particular reaction is noteworthy because S-(N-methylcarbamoyl)cysteine is also the intermediate metabolite formed by the enzymatic degradation of SMCG in the mercapturic acid pathway.
Table 2: In Vitro Transcarbamoylation by SMCG
| Reactants | Product | Reaction Conditions | Result |
|---|
The reaction is also reversible; S-(N-methylcarbamoyl)cysteine can react with free glutathione to reform SMCG under the same conditions. nih.gov This reactivity suggests that SMCG can serve as a transport vehicle for the N-methylcarbamoyl group, potentially transferring it to other biological nucleophiles within the body. nih.gov
Biological Activity and Cellular Interactions of Smcg
Interactions with the Glyoxalase System
The glyoxalase system is a critical cellular defense mechanism responsible for the detoxification of cytotoxic α-oxoaldehydes, most notably methylglyoxal (B44143) (MG), a byproduct of glycolysis. nih.govarxiv.org This system comprises two key enzymes, Glyoxalase I (GLO1) and Glyoxalase II (GLO2), and utilizes the tripeptide glutathione (B108866) (GSH) as a cofactor. unc.edu The process begins with the spontaneous, non-enzymatic reaction between methylglyoxal and glutathione to form a hemithioacetal. nih.govarxiv.org GLO1 then isomerizes this hemithioacetal into S-D-lactoylglutathione. nih.gov In the final step, GLO2 hydrolyzes S-D-lactoylglutathione to D-lactic acid, regenerating the original glutathione molecule. nih.gov
Structural analogues of the transition state intermediate of the GLO1-catalyzed reaction can act as potent inhibitors of the enzyme. S-(N-hydroxy-N-methylcarbamoyl)glutathione, a derivative of SMCG, is one such potent competitive inhibitor of GLO1. plos.org This compound is designed to mimic the enediol intermediate that forms during the isomerization of the hemithioacetal substrate. plos.org By binding tightly to the active site of GLO1, it effectively blocks the enzyme's catalytic activity. The inhibitory power of such glutathione derivatives is often influenced by hydrophobic interactions within the enzyme's active site, which can enhance the binding of the inhibitor. nih.gov
Table 1: Key Components of the Glyoxalase System
| Component | Role |
| Methylglyoxal (MG) | A cytotoxic byproduct of glycolysis that is the primary substrate for the glyoxalase system. |
| Glutathione (GSH) | A tripeptide cofactor that spontaneously reacts with methylglyoxal to form a hemithioacetal. |
| Glyoxalase I (GLO1) | The first enzyme in the pathway; it converts the hemithioacetal to S-D-lactoylglutathione. |
| Glyoxalase II (GLO2) | The second enzyme in the pathway; it hydrolyzes S-D-lactoylglutathione to D-lactic acid and regenerates GSH. |
| S-(N-hydroxy-N-methylcarbamoyl)glutathione | A potent competitive inhibitor of GLO1, acting as a transition-state analogue. plos.orgnih.gov |
The inhibition of GLO1 by compounds like S-(N-hydroxy-N-methylcarbamoyl)glutathione has significant consequences for cellular health by disrupting the primary pathway for methylglyoxal detoxification. unc.eduplos.org When GLO1 activity is blocked, the enzymatic conversion of the hemithioacetal to S-D-lactoylglutathione cannot proceed efficiently. This leads to an accumulation of methylglyoxal within the cell. unc.edu Elevated levels of methylglyoxal are associated with increased oxidative stress and can cause damage to cellular components, including proteins and DNA. unc.edu Therefore, the inhibition of the glyoxalase system effectively compromises a cell's ability to manage this toxic metabolic byproduct. nih.govunc.edu
Reactivity with Biological Nucleophiles
S-(N-Methylcarbamoyl)glutathione is a reactive carbamate thioester formed from the conjugation of methyl isocyanate (MIC) with glutathione. nih.gov This conjugate is not merely an inert detoxification product; it retains significant electrophilic potential and can transfer its N-methylcarbamoyl group to other nucleophilic molecules in a process known as transcarbamoylation. nih.govacs.org
The thiol group (-SH) of free cysteine and other sulfhydryl-containing molecules is a primary target for carbamoylation by SMCG. nih.gov In vitro studies have demonstrated that SMCG readily reacts with cysteine in aqueous buffer at physiological pH and temperature. nih.gov This reaction results in the formation of S-(N-methylcarbamoyl)cysteine, demonstrating a direct transfer of the methylcarbamoyl moiety from the glutathione carrier to another thiol. nih.gov This reactivity suggests that SMCG can modify the thiol status of the cell by altering free sulfhydryl groups, which are crucial for antioxidant defense and protein function.
The nucleophilic side chains of amino acid residues in peptides and proteins are also susceptible to carbamoylation by SMCG and its related cysteine conjugate, S-(N-methylcarbamoyl)cysteine (SMC). nih.gov Research has shown that these compounds can covalently modify peptides and proteins in a time- and concentration-dependent manner. nih.gov
In studies using the peptide hormone oxytocin, mass spectrometry analysis revealed that carbamoylation occurred preferentially at the Cys-6 residue, with Cys-1 and Tyr-2 being secondary modification sites. nih.gov Further experiments with bovine serum albumin (BSA) showed that covalent binding of the radiolabeled methylcarbamoyl group occurred even after the protein's single free thiol group (Cys-34) was blocked, indicating that other nucleophilic sites, such as lysine amino groups, are also targets. nih.gov This non-enzymatic modification can alter the structure and function of proteins. nih.gov
Table 2: Observed Targets of Carbamoylation by SMCG and its Cysteine Conjugate
| Biological Molecule | Specific Site(s) of Carbamoylation | Finding |
| Oxytocin | Cysteine-6 (preferred), Cysteine-1, Tyrosine-2 | Mono-, bis-, and tris-N-methylcarbamoylated peptides were formed. nih.gov |
| Bovine Serum Albumin (BSA) | Cysteine-34 and other nucleophilic residues | Covalent binding occurred even when the primary thiol group was blocked. nih.gov |
| Free Cysteine | Thiol group (-SH) | Readily forms S-(N-methylcarbamoyl)cysteine. nih.gov |
While the direct carbamoylation of proteins and small molecule thiols by SMCG is established, the potential for this compound to modify nucleic acids is less characterized. Isocyanates and their reactive metabolites are known to form adducts with cellular macromolecules. Given that SMCG acts as a carrier and donor of the reactive N-methylcarbamoyl group, it is plausible that nucleophilic sites on DNA bases could also be targets. nih.govacs.org Other reactive glutathione conjugates, such as S-hydroxymethylglutathione formed from formaldehyde, have been shown to form covalent adducts with DNA bases like deoxyguanosine. This establishes a precedent for glutathione conjugates acting as intermediates in the formation of DNA damage. However, specific studies confirming the direct reaction of this compound with DNA are not extensively documented.
Impact on Cellular Redox Homeostasis
This compound (SMCG) is a reactive thioester conjugate formed from the reaction of methyl isocyanate with the ubiquitous intracellular antioxidant, glutathione (GSH). Its formation and subsequent biochemical interactions can significantly disrupt the delicate redox balance within cells, leading to a state of oxidative stress. This disruption occurs through several key mechanisms, including the depletion of glutathione, direct interference with critical antioxidant enzymes, and a consequent increase in markers of oxidative damage.
Glutathione Depletion Mechanisms
The formation of SMCG itself represents an initial depletion of the cellular glutathione pool. Glutathione, a tripeptide composed of glutamate (B1630785), cysteine, and glycine (B1666218), is a primary defender against electrophilic compounds and reactive oxygen species (ROS). The conjugation of methyl isocyanate with the sulfhydryl group of GSH effectively consumes a molecule of this vital antioxidant.
Furthermore, SMCG is not an inert endpoint metabolite. It is a reactive compound capable of transferring its N-methylcarbamoyl moiety to other nucleophilic molecules, such as the free sulfhydryl group of cysteine. This transcarbamoylation reaction has been demonstrated in vitro, where SMCG readily reacts with cysteine to form S-(N-methylcarbamoyl)cysteine nih.gov. While this reaction is reversible, it indicates that SMCG can participate in ongoing carbamoylation reactions within the cell, potentially depleting other crucial nucleophiles and perpetuating a cycle of molecular disruption. This reactivity suggests that SMCG may act as a transport form of the highly reactive methyl isocyanate, releasing it to carbamoylate other cellular targets nih.gov. The continuous consumption of GSH in the formation of SMCG and its subsequent reactions contributes to a reduction in the total cellular glutathione pool, impairing the cell's primary defense against oxidative insults.
Interference with Glutathione Reductase Activity
A more direct and potent mechanism by which SMCG disrupts cellular redox homeostasis is through its irreversible inhibition of glutathione reductase (GR). Glutathione reductase is a critical flavoenzyme responsible for regenerating reduced glutathione (GSH) from its oxidized form, glutathione disulfide (GSSG). This process is essential for maintaining a high intracellular ratio of GSH to GSSG, which is a key indicator of a healthy cellular redox state.
In vitro studies have shown that SMCG causes a time-dependent and irreversible loss of glutathione reductase activity. The extent of this inhibition is dependent on the concentration of SMCG. A crucial aspect of this inhibition is its dependence on the presence of NADPH, the reducing cofactor for glutathione reductase. The mechanism of this irreversible inhibition involves the carbamoylation of thiol groups within the active site of the enzyme by the N-methylcarbamoyl moiety of SMCG. This covalent modification permanently inactivates the enzyme, preventing it from recycling GSSG back to GSH.
Interestingly, the natural substrate of the enzyme, GSSG, offers protection against this inhibition, suggesting a competition for the active site. In contrast to its potent effect on glutathione reductase, SMCG has been shown to not inhibit other key glutathione-metabolizing enzymes, namely glutathione-S-transferase (GST) and glutathione peroxidase (GPx), in vitro. This selectivity highlights a specific and targeted disruption of the glutathione cycle by SMCG.
| Enzyme | Effect of SMCG | Mechanism | Cofactor Dependence |
| Glutathione Reductase (GR) | Time-dependent, irreversible inhibition | Carbamoylation of active-site thiol groups | NADPH-dependent |
| Glutathione-S-Transferase (GST) | No inhibition observed in vitro | Not applicable | Not applicable |
| Glutathione Peroxidase (GPx) | No inhibition observed in vitro | Not applicable | Not applicable |
Influence on Oxidative Stress Markers
The depletion of glutathione and the inhibition of glutathione reductase by SMCG are expected to lead to an increase in intracellular oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. While direct studies specifically measuring the impact of SMCG on common oxidative stress markers are limited, the known biochemical consequences of its actions strongly suggest an increase in oxidative damage.
Reactive Oxygen Species (ROS): The disruption of the glutathione system, a primary ROS scavenging pathway, would likely lead to an accumulation of ROS. With diminished levels of GSH and an impaired ability to regenerate it, the cell's capacity to neutralize ROS such as hydrogen peroxide and superoxide radicals would be significantly compromised.
Lipid Peroxidation: An increase in ROS can lead to the oxidative degradation of lipids, a process known as lipid peroxidation. This process generates cytotoxic end-products, such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), which can damage cellular macromolecules and are widely used as markers of oxidative stress. While direct evidence linking SMCG to increased MDA or 4-HNE is not available, the induction of lipid peroxidation is a well-documented consequence of glutathione depletion and inactivation of glutathione-dependent enzymes. For instance, exposure to other N-methylcarbamates has been shown to induce lipid peroxidation in various tissues.
Antioxidant Enzyme Activity: In response to oxidative stress, cells often upregulate the activity of other antioxidant enzymes as a compensatory mechanism. These can include superoxide dismutase (SOD), which converts superoxide radicals to hydrogen peroxide, and catalase, which decomposes hydrogen peroxide into water and oxygen. While no studies have specifically investigated the effect of SMCG on the activity of these enzymes, it is plausible that cells exposed to SMCG would exhibit altered activities of SOD and catalase as they attempt to counteract the increased oxidative burden resulting from the compromised glutathione system.
| Oxidative Stress Marker | Expected Influence of SMCG | Rationale |
| Reactive Oxygen Species (ROS) | Increase | Impaired scavenging capacity due to glutathione depletion and glutathione reductase inhibition. |
| Lipid Peroxidation (e.g., MDA) | Increase | Elevated ROS levels lead to oxidative damage of lipids. |
| Superoxide Dismutase (SOD) Activity | Potential for upregulation | A compensatory response to increased superoxide radical levels that are no longer efficiently neutralized by the glutathione system. |
| Catalase Activity | Potential for upregulation | A compensatory response to the increased production of hydrogen peroxide, a substrate for catalase, resulting from both increased ROS and potentially increased SOD activity. |
Research Methodologies for Studying Smcg
Analytical Techniques for Detection and Quantification
The primary methods for the detection and quantification of SMCG involve mass spectrometry, often coupled with chromatographic separation techniques to enhance specificity and sensitivity.
Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio of ions. It is indispensable for the structural elucidation and quantification of metabolites like SMCG.
Cesium Ion Liquid Secondary Ion Mass Spectrometry (LSIMS) is a soft ionization technique used for the analysis of large, non-volatile, and thermally labile molecules. In LSIMS, a high-energy beam of cesium ions bombards a sample dissolved in a liquid matrix, such as glycerol, leading to the desorption and ionization of the analyte molecules. nih.govmanchester.ac.uk This method is particularly useful for analyzing compounds like SMCG that are difficult to vaporize without decomposition. The resulting mass spectrum provides information about the molecular weight of the compound. LSIMS has been instrumental in the structural analysis of complex biomolecules, including glycoproteins, by providing detailed mass maps of enzymatic digests. nih.gov The use of a cesium ion source can enhance the ionization of negative secondary ions, which can be advantageous for certain analytes. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the analysis of SMCG and other glutathione (B108866) conjugates. nih.gov This method combines the separation capabilities of liquid chromatography with the sensitive detection and identification power of mass spectrometry. youtube.comyoutube.com In a typical LC-MS setup, the sample is first injected into a liquid chromatograph, where individual components are separated based on their physicochemical properties as they pass through a column. The separated components then enter the mass spectrometer, where they are ionized and their mass-to-charge ratios are determined.
This technique allows for the simultaneous detection and quantification of multiple thiols and their disulfides, including glutathione, in biological samples. nih.gov To prevent oxidation and ensure accurate measurement, thiols are often derivatized with reagents like Ellman's reagent before analysis. nih.gov The high selectivity and sensitivity of LC-MS make it an invaluable tool for studying the role of thiol-containing compounds in various physiological and pathological processes. nih.gov
Table 1: LC-MS Detection Limits for Various Thiols and Disulfides This table illustrates the high sensitivity of the LC/MS method for the simultaneous detection of key biological thiols and their disulfides.
| Compound | Detection Limit (pmol) |
|---|---|
| Glutathione (GSH) | 3.3 |
| Glutathione Disulfide (GSSG) | 3.3 |
| Cysteine (CysSH) | 16.5 |
| Homocysteine (HCysSH) | 29.6 |
| Homocystine | 14.9 |
Data sourced from a study on the simultaneous liquid chromatography/mass spectrometric assay of glutathione, cysteine, homocysteine, and their disulfides in biological samples. nih.gov
Thermospray Liquid Chromatography/Mass Spectrometry (LC/MS) represents a significant approach for the direct analysis of S-(N-alkylcarbamoyl) conjugates of cysteine and glutathione from aqueous solutions. nih.gov In this technique, the eluent from the liquid chromatograph is passed through a heated vaporizer, creating a jet of fine droplets that are then ionized. This "soft" ionization method is well-suited for thermally sensitive molecules like SMCG.
Thermospray LC/MS has been successfully employed to identify and study the formation rates of S-(N-methylcarbamoyl)glutathione. The technique provides both the protonated molecular ion (MH+), confirming the molecular weight, and structurally informative fragment ions. nih.gov This fragmentation pattern is crucial for developing quantitative selected-ion monitoring (SIM) assays, which offer high specificity and sensitivity for the target analyte. nih.gov The ability to directly analyze aqueous samples makes thermospray LC/MS a rapid and convenient method for this class of compounds. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of small, volatile, and thermally stable metabolites. nih.govyoutube.com For non-volatile compounds like amino acids and sugars, a chemical derivatization step is necessary to increase their volatility. nih.govyoutube.com This typically involves reactions like trimethylsilylation, which replaces active hydrogens on hydroxyl, carboxyl, thiol, and amine groups with trimethylsilyl (TMS) groups. youtube.com
Once derivatized, the sample is introduced into the gas chromatograph, where compounds are separated based on their boiling points and interactions with the stationary phase. youtube.com The separated compounds then enter the mass spectrometer for ionization and detection. youtube.com GC-MS is highly effective for both targeted and untargeted metabolomic profiling, providing comprehensive information about the small molecule complement of a biological sample. nih.govyoutube.com
Table 2: Key Parameters for GC-MS Metabolite Analysis This table outlines typical instrument settings for the analysis of derivatized metabolites by GC-quadrupole MS, ensuring optimal separation and detection.
| Parameter | Setting |
|---|---|
| Transfer Line Temperature | 290 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Spectral Acquisition Range | 50–600 Da |
| Electron Ionization Energy | 70 eV |
Data sourced from established protocols for GC-MS-based metabolomics. nih.gov
Tandem Mass Spectrometry (MS/MS) is an essential technique for the structural characterization of glutathione conjugates. nih.govnih.govukhsa.gov.uk In MS/MS, ions of a specific mass-to-charge ratio are selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide detailed structural information about the original molecule. frontiersin.org
This technique is particularly valuable for identifying unknown glutathione adducts in complex mixtures. nih.gov For instance, in negative ion mode, the collision-induced dissociation (CID) of the deprotonated molecular ions of glutathione conjugates often yields a characteristic fragment ion at m/z 272. nih.gov Scanning for the precursors of this ion can serve as a highly specific method for detecting the presence of glutathione conjugates. nih.gov Positive ion MS/MS, on the other hand, often provides more detailed information about the structure of the adducted molecule. nih.gov The combination of different MS/MS scan modes, such as precursor ion scanning and constant neutral loss scanning, offers a powerful approach for the comprehensive analysis of these conjugates. nih.gov LC-MS/MS is frequently used to detect and characterize covalent modifications of glutathione by reactive metabolites. ojp.govnih.govresearchgate.net
Mass Spectrometry (MS) Applications
In Vitro and In Vivo Model Systems
Suspensions of mouse hepatocytes are a valuable in vitro model for investigating the metabolism and potential toxicity of xenobiotics. thermofisher.com Hepatocytes contain the necessary enzymes, such as glutathione S-transferases, that are involved in the conjugation of compounds like methyl isocyanate (MIC) with glutathione to form SMCG. nih.gov Although specific studies focusing solely on SMCG in isolated mouse hepatocytes are not detailed in the provided sources, the methodology is standard for metabolic research.
In a typical metabolic stability assay, cryopreserved or fresh hepatocytes are incubated with the test compound (e.g., MIC) in a suitable medium at 37°C. thermofisher.com Samples are taken at various time points, and the reaction is quenched. The disappearance of the parent compound and the appearance of metabolites, including glutathione conjugates like SMCG, are then analyzed using techniques such as LC-MS. This system allows for the determination of metabolic rates and the identification of major metabolic pathways in a controlled environment that closely mimics the liver. thermofisher.com
Whole embryo culture models are utilized to directly assess the developmental toxicity of compounds on mammalian embryos. The toxicity of SMCG has been studied using mouse embryos explanted on day 8 of gestation and cultured in rat serum for 42 hours. nih.gov This model allows for the direct observation of morphological and developmental changes without the confounding factors of maternal metabolism and placental transport.
In these studies, SMCG was shown to cause concentration-dependent decreases in growth and development over a range of 0.1 to 2 mM. nih.gov At a concentration of 0.25 mM, SMCG led to significant reductions in embryo size and protein content and induced developmental abnormalities such as spinal kinks and somite distortions. nih.gov This model system was crucial in demonstrating that SMCG itself is an embryotoxic and dysmorphogenic agent, suggesting it may contribute to the systemic toxicity of its parent compound, methyl isocyanate. nih.gov
Table 3: Effects of this compound (SMCG) on Cultured Mouse Embryos
| SMCG Concentration | Observation | Source |
|---|---|---|
| 0.1 - 2 mM | Concentration-dependent decrease in growth and development. | nih.gov |
| 0.25 mM | Embryo size reduced to 75% of control; Protein content reduced to 63% of control; 38% of embryos showed spinal kinks and somite distortion. | nih.gov |
| 2 mM | Complete arrest of embryo development. | nih.gov |
Rat models have been instrumental in elucidating the biotransformation of methyl isocyanate (MIC) and the central role of glutathione conjugation. nih.govnih.gov Studies in rats have demonstrated that conjugation with glutathione is a major metabolic pathway for MIC. nih.govsigmaaldrich.com
Following intraperitoneal administration of MIC to rats, the glutathione conjugate, SMCG, was successfully isolated from the bile. nih.gov Furthermore, the downstream mercapturic acid metabolite, N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC), was identified and quantified in the urine of dosed rats. nih.govsigmaaldrich.com Analysis showed that approximately 24.8% of the injected MIC dose was excreted as AMCC within 24 hours, highlighting the quantitative importance of this pathway. nih.govsigmaaldrich.com These rat models, combined with analytical techniques like liquid chromatography-mass spectrometry (LC-MS), have been essential for isolating and structurally characterizing these key metabolites, providing direct evidence for the in vivo formation of SMCG. nih.govnih.gov
Cell-free systems provide a simplified environment to study the intrinsic chemical reactivity of molecules without biological complexities like transport and metabolism. The reactivity of SMCG has been evaluated in vitro using buffered aqueous media (pH 7.4, 37°C). nih.gov
In one key experiment, SMCG was incubated with the amino acid cysteine. The results showed that SMCG readily donates its N-methylcarbamoyl group to the sulfhydryl group of cysteine, forming S-(N-methylcarbamoyl)cysteine. nih.gov After 2 hours, 42.5% of the SMCG had reacted to form the cysteine adduct. nih.gov This demonstrated that SMCG is not an inert detoxification product but a reactive metabolite capable of carbamoylating other nucleophilic molecules. nih.gov Cell-free systems have also been used to study the initial reaction between isocyanates and glutathione, confirming that the conjugation can occur directly without enzymatic catalysis. acs.orgnih.gov These studies are fundamental to understanding the potential for SMCG to act as a transport form of the original toxicant, releasing the reactive moiety at distant sites. nih.gov
Isotope Labeling Techniques
Isotope labeling is a powerful methodology employed in the study of this compound (SMCG) to trace its metabolic pathways and for precise quantification in complex biological matrices. This technique involves the incorporation of heavy isotopes, such as deuterium (²H or D), into the molecule of interest. The change in mass allows the labeled compound to be distinguished from its naturally occurring, unlabeled counterpart by mass spectrometry. This approach is instrumental in elucidating metabolic mechanisms and in developing robust analytical methods.
Deuterium Isotope Effects in Metabolic Studies
The substitution of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). This effect is particularly pronounced when the C-H bond is broken in the rate-determining step of a metabolic reaction. By comparing the metabolism of a deuterated compound to its non-deuterated analog, researchers can gain insights into the mechanisms of metabolic activation.
In studies of N-methylformamide metabolism, the formation of SMCG has been shown to exhibit a significant primary kinetic deuterium isotope effect. nih.govosti.gov When the hydrogen on the formyl group of N-methylformamide was replaced with deuterium, a substantial decrease in the formation of SMCG and its downstream metabolites was observed. nih.govosti.gov This large intermolecular primary kinetic isotope effect (kH/kD) indicates that the oxidation of the formyl group is a critical, rate-limiting step in the metabolic pathway leading to SMCG. nih.govosti.govsigmaaldrich.com The cleavage of the C-H bond is therefore central to this metabolic transformation. nih.govosti.gov These findings suggest that N-methylformamide is not converted to methylamine via simple hydrolysis but through an oxidative process that leads to the formation of SMCG. nih.govosti.gov
| Metabolite | Kinetic Isotope Effect (kH/kD) |
| Biliary this compound | 7 ± 2 |
| Urinary N-acetyl-S-(N-methylcarbamoyl)-cysteine | 4.5 ± 1.0 |
| Urinary Methylamine | 5.5 ± 0.2 |
This table presents the kinetic isotope effects observed in the metabolism of N-methylformamide to its major metabolites, demonstrating the significance of C-H bond cleavage in the metabolic pathway. Data sourced from Threadgill et al., 1987. nih.govosti.gov
Use of Deuterated Analogs (e.g., this compound-d3) as Internal Standards
Deuterated analogs of analytes, such as this compound-d3 (SMCG-d3), serve as ideal internal standards for quantitative analysis by mass spectrometry. medchemexpress.com An internal standard is a compound with similar physicochemical properties to the analyte of interest that is added in a known quantity to a sample before processing. It helps to correct for the loss of the analyte during sample preparation and for variations in instrument response.
Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry because they have nearly identical chemical and physical properties to the unlabeled analyte. nih.gov This ensures that they behave similarly during extraction, chromatography, and ionization. nih.gov However, due to the mass difference, the deuterated standard can be distinguished from the endogenous analyte by the mass spectrometer.
SMCG-d3, where three hydrogen atoms in the N-methyl group are replaced by deuterium, is an example of such an internal standard. medchemexpress.com When used in a quantitative assay, a known amount of SMCG-d3 is added to the biological sample. The sample is then processed, and the ratio of the signal from the endogenous SMCG to the signal from the SMCG-d3 standard is measured by the mass spectrometer. This ratio is used to calculate the concentration of the endogenous SMCG in the original sample, providing a highly accurate and precise measurement. This approach is crucial for reliable pharmacokinetic and metabolic studies. nih.gov
| Property | This compound (SMCG) | This compound-d3 (SMCG-d3) |
| Chemical Behavior | Analyte of Interest | Similar to analyte |
| Mass | Lower Mass | Higher Mass (due to deuterium) |
| Detection | Detected at its specific mass-to-charge ratio | Detected at a different mass-to-charge ratio |
| Function in Assay | To be quantified | To correct for analytical variability |
This table illustrates the comparative properties and roles of SMCG and its deuterated analog, SMCG-d3, when used as an analyte and internal standard, respectively, in a mass spectrometry-based assay.
Therapeutic and Biomedical Research Perspectives
SMCG as a Potential Target in Disease States
The involvement of SMCG in fundamental cellular processes, particularly those related to detoxification and metabolism, makes it a critical molecule to study in various pathological conditions.
SMCG and its analogs have been investigated as inhibitors of glyoxalase I (Glo1), an enzyme crucial for the detoxification of methylglyoxal (B44143), a cytotoxic byproduct of glycolysis. Elevated Glo1 activity is a hallmark of many cancer cells, enabling them to cope with increased glycolytic flux and preventing the accumulation of toxic metabolites.
Research has shown that S-(N-hydroxy-N-methylcarbamoyl)glutathione, a compound structurally similar to SMCG, acts as a competitive inhibitor of glyoxalase I. nih.govnih.gov This inhibition is based on its stereoelectronic resemblance to the enediol(ate) intermediate formed during the glyoxalase I-catalyzed reaction. nih.govnih.gov By blocking Glo1, these inhibitors can lead to an accumulation of methylglyoxal within cancer cells, ultimately inducing cytotoxicity. scbt.com This strategy is considered a potential tumor-selective anticancer approach, particularly in cancers with abnormally low levels of glyoxalase II, the subsequent enzyme in the detoxification pathway. nih.govnih.gov
The inhibitory properties of SMCG-related compounds against glyoxalase I are detailed in the table below:
| Compound | Target Enzyme | Inhibition Constant (Ki) | Significance in Cancer Research |
| S-(N-hydroxy-N-methylcarbamoyl)glutathione | Yeast Glyoxalase I | 68 µM | Demonstrates competitive inhibition, suggesting a potential strategy for anticancer agents by mimicking the reaction intermediate. nih.govnih.gov |
| S-(N-aryl-N-hydroxycarbamoyl)glutathione derivatives | Human Erythrocyte Glyoxalase I | As low as 1.4 x 10⁻⁸ M for the N-p-bromophenyl derivative | Powerful competitive inhibitors, with high affinity due to their hydrophobic nature, making them strong candidates for anticancer drug development. |
This table presents data on the inhibition of Glyoxalase I by SMCG analogs, highlighting their potential as anticancer agents.
In conditions of oxidative stress, where glutathione (B108866) levels may be depleted, the pathways involving SMCG could be significantly altered. For instance, in cancer, elevated glutathione levels are often associated with drug resistance. mdpi.com Therefore, understanding the dynamics of SMCG within the broader context of glutathione metabolism can provide insights into disease progression and potential therapeutic targets. The compound S-(N-Methylcarbamoyl)glutathione itself is a metabolite of the investigational anti-tumor agent N-methylformamide, further underscoring its relevance in cancer pharmacology. scbt.com
Modulation of SMCG Pathways for Therapeutic Intervention
Targeting the metabolic pathways involving SMCG offers a promising avenue for therapeutic intervention. This can be approached by either enhancing or inhibiting the enzymes that process SMCG or by using SMCG analogs as therapeutic agents themselves.
Given that some cancer cells exhibit low glyoxalase II activity, inhibitors of glyoxalase I that are also poor substrates for glyoxalase II could function as tumor-selective anticancer agents. nih.gov This dual-action mechanism would lead to the accumulation of the inhibitory compound and the toxic methylglyoxal specifically in cancer cells.
Furthermore, the pathways of glutathione S-conjugate metabolism can be exploited for drug delivery. Some compounds are designed as prodrugs that are activated by glutathione S-transferases (GSTs), enzymes that are often overexpressed in tumor cells. frontiersin.orgnih.gov This strategy allows for the targeted release of a cytotoxic agent within the tumor, minimizing systemic toxicity. While not directly SMCG, this principle could be applied to develop SMCG-based prodrugs.
Research on Prodrugs and Delivery Systems (e.g., Glutathione Delivery Systems)
A significant challenge in developing drugs based on glutathione and its conjugates, like SMCG, is their delivery into cells. These molecules are often charged and have poor membrane permeability. To overcome this, researchers are exploring various prodrug and delivery strategies.
One promising approach is the creation of diester derivatives of glutathione-based inhibitors. For example, the cyclopentyl diester of S-p-bromobenzylglutathione has been shown to have improved cell penetration. nih.gov These ester groups are designed to be stable in the bloodstream but are cleaved by intracellular esterases, releasing the active inhibitor inside the cell. nih.gov This strategy could be directly applicable to SMCG to enhance its therapeutic efficacy.
Additionally, glutathione-responsive nanoparticles and other glutathione-based delivery systems are being developed. nih.govmdpi.com These systems are designed to release their drug payload in response to the high intracellular concentrations of glutathione found in some cancer cells. nih.gov This provides a mechanism for targeted drug delivery, increasing the therapeutic index of the encapsulated drug.
The table below summarizes various strategies for delivering glutathione-based compounds:
| Delivery Strategy | Mechanism | Example | Potential Application for SMCG |
| Diester Prodrugs | Ester groups mask the charged carboxylates of glutathione, increasing lipophilicity and cell membrane permeability. Intracellular esterases then cleave the esters to release the active compound. nih.gov | S-p-bromobenzylglutathione cyclopentyl diester (BBGD) | Esterification of the glutamate (B1630785) and glycine (B1666218) carboxyl groups of SMCG could enhance its cellular uptake. nih.gov |
| Glutathione-Responsive Nanoparticles | Nanoparticles designed to disassemble and release their cargo in the presence of high glutathione concentrations, which are often found in tumor cells. nih.gov | Doxorubicin-loaded nanoparticles with a glutathione-sensitive linker. | Encapsulating SMCG or a more potent analog in such nanoparticles could provide targeted delivery to cancer cells. nih.gov |
| Direct Diffusion of Esterified Prodrugs | The glycylethyl ester of S-(N-hydroxy-N-methylcarbamoyl)glutathione showed more rapid diffusion across cell membranes followed by hydrolysis to the active inhibitor. nih.govnih.gov | Glycylethyl ester of S-(N-hydroxy-N-methylcarbamoyl)glutathione | A similar esterification strategy for SMCG could improve its direct cellular uptake. nih.govnih.gov |
This table outlines different delivery systems and prodrug approaches that could be utilized to improve the therapeutic potential of this compound.
Conclusion and Future Directions in Smcg Research
Summary of Key Research Findings and Their Broader Significance
S-(N-Methylcarbamoyl)glutathione (SMCG) is a significant metabolite in the biotransformation of certain xenobiotics, notably the investigational antitumor agent N-methylformamide and the industrial chemical methyl isocyanate. nih.govnih.gov Research has primarily focused on its role as a product of detoxification, where glutathione (B108866) (GSH) conjugation facilitates the handling of reactive carbamoylating agents. The formation of SMCG is a crucial step in a metabolic pathway that ultimately leads to the excretion of mercapturic acid derivatives, such as N-acetyl-S-(N-methylcarbamoyl)cysteine. nih.gov
The broader significance of these findings lies in understanding the mechanisms of toxicity and detoxification of a class of industrially and therapeutically relevant compounds. The formation of SMCG can be viewed as a protective mechanism, sequestering the reactive methylcarbamoyl moiety. However, the reactivity of SMCG itself is a subject of interest, as it has been shown to be capable of transferring the N-methylcarbamoyl group to other nucleophilic molecules, such as the free sulfhydryl group of cysteine. nih.gov This suggests that SMCG may act as a transport form of the carbamoylating agent, potentially contributing to its distribution and toxic effects in various tissues. nih.gov
The study of SMCG has also provided a valuable model for investigating the metabolism of glutathione S-conjugates. Its characterization has been heavily reliant on advances in analytical techniques, particularly mass spectrometry, which has enabled the identification and structural elucidation of this and related metabolites in complex biological matrices like bile and urine. nih.govnih.govnih.gov
Unexplored Research Avenues and Methodological Advancements
Despite the foundational knowledge established, several avenues of SMCG research remain largely unexplored. The specific glutathione S-transferase (GST) isoforms responsible for catalyzing the formation of SMCG have not been definitively identified. Future research should focus on elucidating the enzymatic kinetics and substrate specificity of various GSTs towards N-methylformamide metabolites and methyl isocyanate. This would provide a more detailed understanding of the initial and potentially rate-limiting step in this detoxification pathway.
Furthermore, the direct biological activities of SMCG are not well understood. While its role as a carrier of the methylcarbamoyl group has been proposed, its potential interactions with cellular macromolecules and its influence on cellular processes beyond detoxification are yet to be investigated. Specifically, research into whether SMCG has any direct role in redox regulation or cellular signaling is warranted. It is currently unknown if the presence of the N-methylcarbamoyl moiety confers any unique redox properties to the glutathione backbone or if SMCG can influence the cellular redox state beyond its role in glutathione metabolism.
Methodologically, the development of more sensitive and quantitative assays for SMCG and its downstream metabolites is crucial. While mass spectrometry has been instrumental, advancements in high-resolution mass spectrometry and the use of stable isotope-labeled internal standards could improve the accuracy and precision of quantification in various biological samples. medchemexpress.com This would enable more detailed pharmacokinetic studies and a better assessment of exposure to parent compounds.
Interdisciplinary Approaches for Comprehensive SMCG Understanding
A comprehensive understanding of this compound will necessitate interdisciplinary approaches, integrating knowledge from toxicology, biochemistry, analytical chemistry, and molecular biology.
Toxicology and Environmental Health: Collaborative studies in these fields can further elucidate the role of SMCG in the toxicity of methyl isocyanate and other related industrial chemicals. This includes investigating the dose-response relationships between exposure, SMCG formation, and adverse health outcomes.
Pharmacology and Drug Metabolism: For therapeutic agents like N-methylformamide, understanding the formation and fate of SMCG is critical for optimizing drug efficacy and minimizing toxicity. Pharmacokinetic modeling that incorporates the SMCG metabolic pathway could provide valuable insights.
Enzymology and Protein Biochemistry: Detailed studies on the interaction of SMCG with various enzymes, including not only GSTs but also the enzymes of the mercapturic acid pathway like γ-glutamyl transpeptidase and dipeptidases, will be essential to fully map its metabolic fate.
Computational Chemistry and Molecular Modeling: In silico approaches could be employed to predict the binding affinities of various GST isoforms for the precursors of SMCG and to model the reactivity of SMCG with other biological nucleophiles.
By fostering collaboration across these disciplines, the scientific community can build a more complete picture of the role of this compound in health and disease, from its formation as a detoxification product to its potential as a reactive intermediate and a biomarker of exposure.
Q & A
Q. How can S-(N-methylcarbamoyl)glutathione be accurately quantified in biological samples like lens homogenates?
A validated HPLC method using 2,4-dinitrofluorobenzene (DNFB) as a derivatizing agent enables precise detection. The compound is separated on a Zorbax ODS column with a pH 3.65 acetate buffer/acetonitrile gradient (96:4 v/v) at 44°C. Detection limits are as low as 4.08 μg/mL, with recovery rates of ~90–95% in bovine lens homogenates . For complex matrices, pre-purification via DEAE-Sephadex column chromatography minimizes interference from endogenous thiols like glutathione .
Q. What metabolic pathways lead to the formation of this compound in vivo?
The compound arises from the conjugation of methyl isocyanate (MIC) with glutathione. MIC is a reactive metabolite of dimethylformamide (DMF) and is enzymatically generated via CYP2E1-mediated oxidation. This electrophilic intermediate reacts with glutathione to form this compound, which is further metabolized to N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC) for urinary excretion .
Q. How does this compound interact with proteins in toxicity studies?
Electrophilic carbamoylation of nucleophilic residues (e.g., lysine, cysteine) in peptides and proteins by this compound disrupts enzymatic activity and structural integrity. In vitro studies using mass spectrometry and radiolabeling confirm covalent adduct formation, which correlates with organ toxicity (e.g., hepatotoxicity) in DMF-exposed models .
Advanced Research Questions
Q. How can stereoisomerism of this compound affect analytical and functional studies?
The asymmetric carbon in the dicarboxyethyl group allows enantiomerization, leading to two adjacent HPLC peaks. Chiral column separation or kinetic resolution (e.g., using N-ethylmaleimide to block free thiols) is critical for isolating optically pure isomers. Racemization during synthesis or storage can confound bioactivity assessments, necessitating strict pH control (<3.0) and low-temperature storage .
Q. What experimental strategies resolve contradictions in this compound’s role in cataractogenesis?
While S-(1,2-dicarboxyethyl)glutathione (a structural analog) decreases rapidly in galactose-induced cataracts, conflicting reports exist on its mechanistic role. To clarify causality, researchers should:
Q. How can enzyme kinetics elucidate the detoxification efficiency of this compound?
Q. What methodological challenges arise when modeling this compound’s reactivity in cellular systems?
Key issues include:
- Short half-life : Use stabilized analogs (e.g., methyl esters) to prolong intracellular retention.
- Cellular efflux : Co-administer MRP1/ABCC1 inhibitors (e.g., MK571) to block glutathione-conjugate export.
- Oxidative bias : Maintain hypoxia (1–5% O₂) to mimic physiological redox states and prevent artifactual oxidation .
Data Contradictions and Validation
Q. Why do interspecies differences in this compound levels occur, and how can they be addressed?
Rabbits show higher lens concentrations than rats or fish, potentially due to species-specific GST expression or lens redox buffering capacity. Cross-species studies should:
Q. How reliable are in vitro carbamoylation assays for predicting in vivo toxicity?
Discrepancies arise from:
- pH dependency : Carbamoylation rates increase at alkaline pH (e.g., lysosomal pH 5.0 vs. cytosolic pH 7.4).
- Protein accessibility : Membrane-impermeable analogs underestimate intracellular adduction. Validate findings using ex vivo organotypic models (e.g., precision-cut liver slices) .
Experimental Design Considerations
Q. What controls are essential for in vivo studies of this compound’s metabolic fate?
Include:
Q. How can researchers optimize HPLC conditions for simultaneous detection of this compound and its analogs?
Use stepwise gradients:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
